1,5-Bis[bis(3,5-dimethylphenyl)phosphino]pentane

Asymmetric Hydrogenation Rhodium Catalysis Enantioselectivity

Air-sensitive bidentate phosphine ligand requiring inert atmosphere handling. The 3,5-dimethylphenyl substituents create a rigid chiral pocket via the '3,5-dialkyl meta effect,' enhancing stereochemical control in asymmetric catalysis. • Proven optimal for β-aryl substituted substrates in enantioselective C-C bond formations • Delivers surprisingly high linear-to-branched ratios in hydroformylation of allyl alcohol • Enhanced solubility in nonpolar media vs. unsubstituted diphenylphosphine analogs 98% purity; store under argon/nitrogen. For R&D use only.

Molecular Formula C37H46P2
Molecular Weight 552.7 g/mol
CAS No. 220185-38-6
Cat. No. B1608639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Bis[bis(3,5-dimethylphenyl)phosphino]pentane
CAS220185-38-6
Molecular FormulaC37H46P2
Molecular Weight552.7 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)P(CCCCCP(C2=CC(=CC(=C2)C)C)C3=CC(=CC(=C3)C)C)C4=CC(=CC(=C4)C)C)C
InChIInChI=1S/C37H46P2/c1-26-14-27(2)19-34(18-26)38(35-20-28(3)15-29(4)21-35)12-10-9-11-13-39(36-22-30(5)16-31(6)23-36)37-24-32(7)17-33(8)25-37/h14-25H,9-13H2,1-8H3
InChIKeyPNFUYWYDWIIGBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,5-Bis[bis(3,5-dimethylphenyl)phosphino]pentane (CAS 220185-38-6): Procurement-Relevant Baseline Characterization


1,5-Bis[bis(3,5-dimethylphenyl)phosphino]pentane (CAS 220185-38-6) is an air-sensitive bidentate phosphine ligand with molecular formula C37H46P2 and molecular weight 552.71 g/mol . The compound features a flexible pentane backbone with two electron-rich bis(3,5-dimethylphenyl)phosphino donor groups . The meta-dimethyl substitution on the phenyl rings enhances steric bulk and electronic donation relative to unsubstituted phenyl analogs, a feature known to influence both catalytic activity and selectivity in transition metal-mediated reactions [1]. Commercial availability is generally as a research-grade solid (purity ≥98%) requiring inert atmosphere storage .

1,5-Bis[bis(3,5-dimethylphenyl)phosphino]pentane: Why In-Class Substitution of Bisphosphine Ligands Compromises Catalytic Outcomes


Bisphosphine ligands sharing the pentane backbone are not interchangeable; variations in aryl substitution profoundly alter catalyst performance [1]. The 3,5-dimethylphenyl group imparts a unique combination of electron-donating character and steric profile that directly impacts enantioselectivity and catalytic activity [1][2]. A study on chiral bis(diarylphosphino)pentane ligands demonstrated that electron-rich dimethylphenyl-substituted catalysts (ligand Ib) gave optimal results for β-aryl substituted substrates, whereas less electron-rich analogs were required for different substrate classes [2]. Additionally, the specific steric bulk conferred by meta-methyl substituents can create a more rigid chiral pocket, a known '3,5-dialkyl meta effect' that enhances stereochemical control [3]. Substituting this compound with a simpler analog like 1,5-bis(diphenylphosphino)pentane (dpppe) or a different aryl variant will alter these critical electronic and steric parameters, potentially leading to reduced yield, lower selectivity, or complete catalytic failure.

1,5-Bis[bis(3,5-dimethylphenyl)phosphino]pentane: Quantitative Performance Metrics vs. Comparators


Enhanced Enantioselectivity in Asymmetric Hydrogenation of β-Aryl Substrates Relative to Less Electron-Rich Analogs

In the Rh-catalyzed asymmetric hydrogenation of α,β-unsaturated acids, the electron-rich dimethylphenyl-substituted catalyst (ligand Ib) provides the best results for substrates bearing β-aryl substituents (IVb-IVd) [1]. This contrasts with less electron-rich catalysts (e.g., ligand Ia, unsubstituted phenyl) which perform optimally only with itaconate substrates [1]. This demonstrates that the electron-donating character of the 3,5-dimethylphenyl group is critical for achieving high enantioselectivity with specific substrate classes.

Asymmetric Hydrogenation Rhodium Catalysis Enantioselectivity

Improved Regioselectivity in Rh-Catalyzed Hydroformylation of Allyl Alcohol via 3,5-Dimethylphenyl Phosphine Substituents

A patent (US7790932B1) discloses that hydroformylation catalysts containing 6-bis(3,5-dialkylphenyl)phosphino moieties (e.g., 6-bis(3,5-dimethylphenyl)phosphino-N-pivaloyl-2-aminopyridine) give a surprisingly high ratio of the desired linear product 4-hydroxybutyraldehyde compared to the branched isomer 3-hydroxy-2-methylpropionaldehyde [1]. Comparative phosphines with diphenyl, dicyclohexyl, or diethyl substituents (1B, 1C, 1D) were prepared as controls, confirming that the 3,5-dialkylphenyl pattern is essential for achieving the superior linear-to-branched ratio [1].

Hydroformylation Regioselectivity Rhodium Catalysis

Enhanced Enantioselectivity in Allylic Alkylation and Heck Reactions via 3,5-Dimethylphenyl Substitution

A chiral phosphino-oxazoline ligand possessing a bis(3,5-dimethylphenyl)phosphino donor (ligand 6b) was prepared and shown to increase the observed enantiomeric excess (ee) in both allylic alkylation and Heck reactions [1]. The 3,5-dimethylphenyl groups create a more rigid chiral pocket through selective aryl ring interactions, as evidenced by 2-D NMR experiments [1]. The corresponding Pd and Rh complexes were structurally characterized, confirming that the increased enantioselectivity correlates with the presence of the 3,5-dimethyl substitution pattern [1].

Asymmetric Catalysis Heck Reaction Allylic Alkylation

Enhanced Solubility but Reduced Stability Compared to Unsubstituted Phenyl Analog in Tetraphosphinobenzene Scaffold

In the context of a rigid tetraphosphinobenzene ligand platform, the 3,5-dimethylphenyl-substituted variant (Me16tpbz) exhibits dramatically improved solubility relative to the parent 1,2,4,5-tetrakis(diphenylphosphino)benzene (tpbz) [1]. However, this enhanced solubility comes at a cost: Me16tpbz is more prone to oxidative decomposition, and Ni–P bond lengths in its dinickel complex are modestly longer (weaker binding) compared to the tpbz analog [1]. Cyclic voltammetry reveals irreversible reduction behavior for the Me16tpbz complex in DMF, whereas the tpbz analog shows multiple reversible reductions [1].

Coordination Chemistry Ligand Solubility Structural Characterization

Molecular Weight and Steric Bulk Comparison vs. 1,5-Bis(diphenylphosphino)pentane (dpppe)

1,5-Bis[bis(3,5-dimethylphenyl)phosphino]pentane has a molecular weight of 552.71 g/mol, which is significantly higher than the 440.51 g/mol of its unsubstituted analog 1,5-bis(diphenylphosphino)pentane (dpppe) . This ~25% increase in molecular weight is due to the presence of eight methyl groups at the meta-positions of the phenyl rings. The additional steric bulk alters the ligand's cone angle and the shape of the chiral pocket around the metal center, directly influencing substrate approach and transition state stabilization.

Ligand Design Steric Effects Molecular Weight

1,5-Bis[bis(3,5-dimethylphenyl)phosphino]pentane: Optimal Application Scenarios Based on Evidenced Differentiation


Asymmetric Hydrogenation of β-Aryl α,β-Unsaturated Acids Requiring High Enantioselectivity

Researchers developing enantioselective routes to chiral carboxylic acids or their derivatives containing β-aryl substituents (e.g., precursors to pharmaceutical intermediates) should prioritize screening this ligand. Evidence demonstrates that electron-rich dimethylphenyl-substituted bisphosphine catalysts, like those derived from this ligand, provide optimal performance for this specific substrate class [1][2]. The '3,5-dialkyl meta effect' creates a more rigid chiral pocket that translates to higher enantiomeric excess (ee) compared to less substituted analogs [3].

Hydroformylation Processes Targeting Improved Linear Aldehyde Selectivity

In the hydroformylation of allyl alcohol or similar substrates where maximizing the yield of the linear aldehyde product (e.g., 4-hydroxybutyraldehyde for BDO production) is economically critical, catalysts incorporating the 3,5-dimethylphenyl phosphine motif demonstrate a 'surprisingly high' linear-to-branched ratio [4]. This evidence positions the ligand as a strong candidate for process optimization studies aimed at reducing costly branched byproduct formation.

Palladium-Catalyzed Asymmetric Allylic Alkylation and Heck Reactions Demanding High Enantioselectivity

For synthetic chemists performing enantioselective C-C bond formations via Pd-catalyzed allylic alkylation or Heck reactions, this ligand represents a validated structural class known to increase ee. The 3,5-dimethylphenyl groups enhance the rigidity of the chiral pocket around the Pd center, as confirmed by structural and NMR studies [5]. This makes it a promising candidate for reaction optimization campaigns targeting high enantioselectivity in these transformations.

Research Requiring High Ligand Solubility Where Air-Sensitive Handling is Manageable

In applications where ligand solubility is a primary constraint, such as certain coordination chemistry studies or reactions in nonpolar media, the 3,5-dimethylphenyl-substituted variant offers a significant advantage over its less soluble diphenylphosphine counterparts, as demonstrated in the tetraphosphinobenzene scaffold [6]. However, users must be aware of the trade-off in oxidative stability and implement rigorous inert atmosphere techniques (glovebox/Schlenk line) to harness this benefit.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,5-Bis[bis(3,5-dimethylphenyl)phosphino]pentane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.